molecular formula C4H10ClN B2917074 But-3-en-2-amine hydrochloride CAS No. 221043-86-3

But-3-en-2-amine hydrochloride

Cat. No.: B2917074
CAS No.: 221043-86-3
M. Wt: 107.58
InChI Key: HRJVNHUMBUVTND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

But-3-en-2-amine hydrochloride is an organic compound with the molecular formula C4H10ClN. It is a derivative of butenylamine, where the amine group is located at the second carbon of the butene chain. This compound is typically found as a white to yellow solid and is used in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

But-3-en-2-amine hydrochloride can be synthesized through several methods:

    Alkylation of Ammonia: One common method involves the alkylation of ammonia with but-3-en-2-ol in the presence of a strong acid like hydrochloric acid.

    Reduction of Nitriles: Another method involves the reduction of but-3-en-2-nitrile using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Industrial Production Methods

In industrial settings, this compound is often produced through large-scale catalytic hydrogenation processes. These methods involve the use of metal catalysts such as palladium or platinum to facilitate the reduction of nitriles or other precursor compounds under controlled conditions .

Chemical Reactions Analysis

Types of Reactions

But-3-en-2-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, typically under basic conditions

Major Products

    Oxidation: Oximes, nitriles

    Reduction: Primary amines

    Substitution: Secondary and tertiary amines

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    But-3-en-2-amine: The free base form of but-3-en-2-amine hydrochloride, without the hydrochloride salt.

    But-3-en-1-amine: An isomer with the amine group located at the first carbon of the butene chain.

    But-2-en-1-amine: Another isomer with the amine group at the first carbon but with a different double bond position.

Uniqueness

This compound is unique due to its specific placement of the amine group and the hydrochloride salt, which can influence its solubility, reactivity, and interaction with molecular targets compared to its isomers .

Properties

IUPAC Name

but-3-en-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N.ClH/c1-3-4(2)5;/h3-4H,1,5H2,2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRJVNHUMBUVTND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

107.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.